2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole
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Overview
Description
2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole is an organic compound with the molecular formula C19H33N It is a derivative of pyrrole, characterized by the presence of hexenyl and nonenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole typically involves the reaction of appropriate alkenyl halides with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where hex-5-enyl and non-8-enyl halides are reacted with pyrrole in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and substituted pyrrole derivatives .
Scientific Research Applications
2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hex-5-enyl-5-non-8-enyl-4,5-dihydro-3H-pyrrole
- 2-(1-Hex-5-enyl)-5-(1-non-8-enyl)-pyrroline
- 2-Isopropenyl-5-methyl-4-oxo-hex-5-enyl acetate
Uniqueness
2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole is unique due to its specific alkenyl substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H33N |
---|---|
Molecular Weight |
275.5 g/mol |
IUPAC Name |
2-hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C19H33N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h3-4,18H,1-2,5-17H2 |
InChI Key |
JRNMZRPLKGPMHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCC1=NC(CC1)CCCCC=C |
Origin of Product |
United States |
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